molecular formula C17H13N3OS B4688817 (3-aminothieno[2,3-b]pyridin-2-yl)(2-methyl-1H-indol-3-yl)methanone

(3-aminothieno[2,3-b]pyridin-2-yl)(2-methyl-1H-indol-3-yl)methanone

Cat. No. B4688817
M. Wt: 307.4 g/mol
InChI Key: JNDMSAUEJXOTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-aminothieno[2,3-b]pyridin-2-yl)(2-methyl-1H-indol-3-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a kinase inhibitor, which means it can block the activity of certain enzymes that are involved in cell signaling pathways. In

Mechanism of Action

The mechanism of action of (3-aminothieno[2,3-b]pyridin-2-yl)(2-methyl-1H-indol-3-yl)methanone involves the inhibition of kinase activity. Kinases are enzymes that transfer phosphate groups to other proteins, thereby regulating their activity and function. By inhibiting the activity of specific kinases, this compound can disrupt cell signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to reduce inflammation and autoimmune responses in animal models of autoimmune disorders. The compound has also been shown to have minimal toxicity and side effects, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-aminothieno[2,3-b]pyridin-2-yl)(2-methyl-1H-indol-3-yl)methanone is its specificity for certain kinases, which allows for targeted inhibition of specific cell signaling pathways. This specificity also reduces the risk of off-target effects and toxicity. However, the compound may not be effective against all types of cancer or autoimmune disorders, and further research is needed to identify the optimal conditions for its use.

Future Directions

There are several future directions for research on (3-aminothieno[2,3-b]pyridin-2-yl)(2-methyl-1H-indol-3-yl)methanone. One direction is to explore its potential as a combination therapy with other drugs or treatments. Another direction is to investigate its use in other diseases, such as neurodegenerative disorders or infectious diseases. Finally, further optimization of the synthesis method and identification of analogs with improved potency and selectivity could lead to the development of more effective drugs.

Scientific Research Applications

(3-aminothieno[2,3-b]pyridin-2-yl)(2-methyl-1H-indol-3-yl)methanone has been studied extensively for its potential applications in drug discovery and development. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and Aurora A, which are involved in cell signaling pathways that are dysregulated in various diseases, such as cancer and autoimmune disorders. The compound has been tested in vitro and in vivo, and has shown promising results in preclinical studies.

properties

IUPAC Name

(3-aminothieno[2,3-b]pyridin-2-yl)-(2-methyl-1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c1-9-13(10-5-2-3-7-12(10)20-9)15(21)16-14(18)11-6-4-8-19-17(11)22-16/h2-8,20H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDMSAUEJXOTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C3=C(C4=C(S3)N=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-aminothieno[2,3-b]pyridin-2-yl)(2-methyl-1H-indol-3-yl)methanone
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(3-aminothieno[2,3-b]pyridin-2-yl)(2-methyl-1H-indol-3-yl)methanone
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(3-aminothieno[2,3-b]pyridin-2-yl)(2-methyl-1H-indol-3-yl)methanone
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(3-aminothieno[2,3-b]pyridin-2-yl)(2-methyl-1H-indol-3-yl)methanone
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(3-aminothieno[2,3-b]pyridin-2-yl)(2-methyl-1H-indol-3-yl)methanone
Reactant of Route 6
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(3-aminothieno[2,3-b]pyridin-2-yl)(2-methyl-1H-indol-3-yl)methanone

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